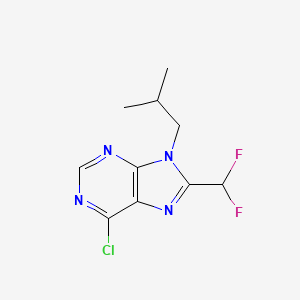![molecular formula C10H11BrClN B11853803 Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- CAS No. 156697-68-6](/img/structure/B11853803.png)
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a 4-chlorobenzyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine typically involves the reaction of 4-chlorobenzylamine with an appropriate bromomethylating agent. One common method is the reaction of 4-chlorobenzylamine with bromoacetaldehyde diethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, resulting in the formation of linear amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of linear amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: Linear amines with different substituents.
Oxidation and Reduction: Corresponding oxides or reduced amines.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine involves its reactivity due to the strained aziridine ring and the presence of reactive functional groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(bromomethyl)-1-benzylaziridine: Similar structure but lacks the 4-chloro substituent on the benzyl group.
2-(chloromethyl)-1-(4-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(4-chlorobenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is unique due to the combination of the bromomethyl and 4-chlorobenzyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the 4-chlorobenzyl group provides additional steric and electronic effects that influence its behavior in chemical and biological systems.
Propiedades
Número CAS |
156697-68-6 |
|---|---|
Fórmula molecular |
C10H11BrClN |
Peso molecular |
260.56 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2 |
Clave InChI |
SGQHDNSRLLJRAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=C(C=C2)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


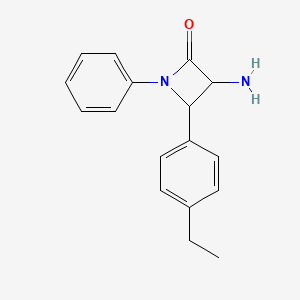
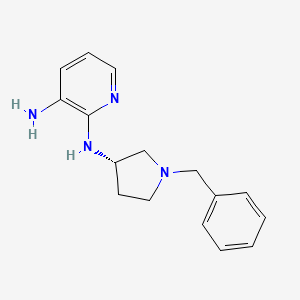
![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)

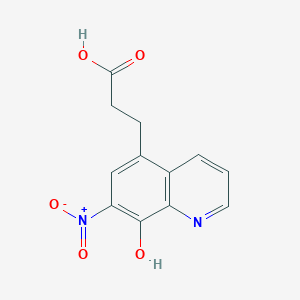
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)
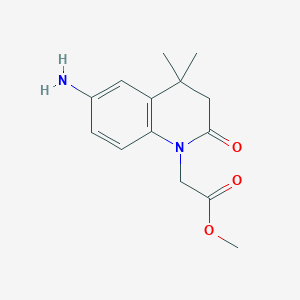




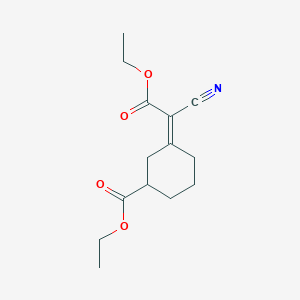
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
